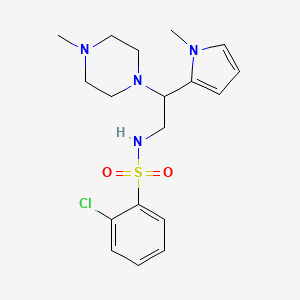
2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and multiple heterocyclic structures. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the piperazine and sulfonamide groups. Key reagents and conditions include:
Pyrrole Synthesis: Commonly achieved through the Paal-Knorr synthesis or the Knorr pyrrole synthesis.
Piperazine Introduction: Typically involves nucleophilic substitution reactions.
Sulfonamide Formation: Achieved through the reaction of amines with sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial-scale production would involve optimizing these reactions for large-scale synthesis, ensuring purity and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrrole ring.
Reduction: Reduction reactions can target the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and sulfonamides are introduced using reagents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation Products: Various oxidized forms of the pyrrole ring.
Reduction Products: Reduced sulfonamide derivatives.
Substitution Products: Piperazine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its therapeutic potential, possibly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism would depend on the biological context in which it is studied.
Comparación Con Compuestos Similares
2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide: Similar structure but lacks the piperazine group.
2-Chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the pyrrole group.
Uniqueness: The presence of both the pyrrole and piperazine groups in this compound makes it unique, potentially leading to distinct biological and chemical properties compared to similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S/c1-21-10-12-23(13-11-21)17(16-7-5-9-22(16)2)14-20-26(24,25)18-8-4-3-6-15(18)19/h3-9,17,20H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVQAQTWPAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
![5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2685232.png)
![4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile](/img/structure/B2685234.png)
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
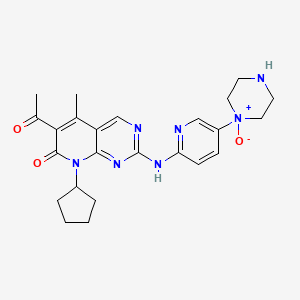
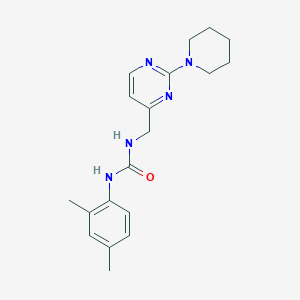
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2685244.png)
![3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2685245.png)
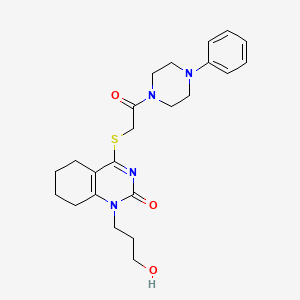
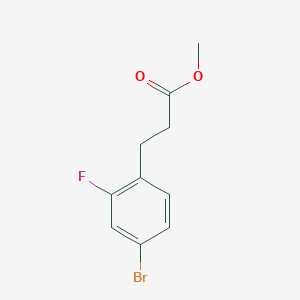
![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)
